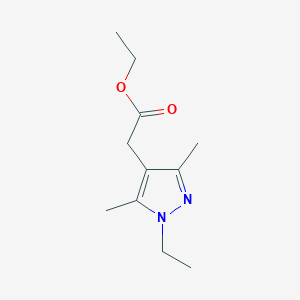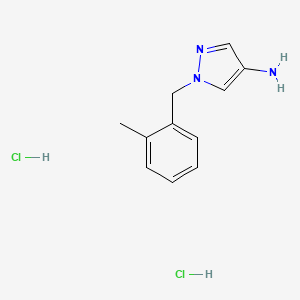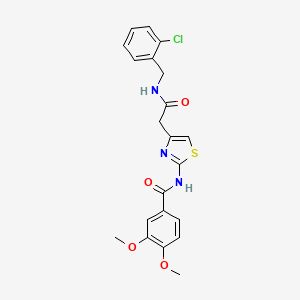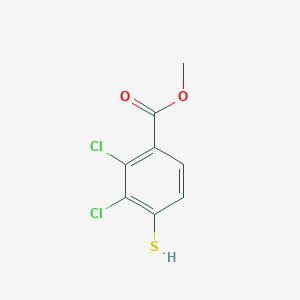![molecular formula C14H17NO3 B2976586 N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide CAS No. 2097918-87-9](/img/structure/B2976586.png)
N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure is usually determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. The analysis would discuss the arrangement of atoms, types of bonds, and the shape of the molecule .Chemical Reactions Analysis
This section would cover the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Methylation in Biological Studies
The study by Lawley and Thatcher (1970) discusses the methylation of deoxyribonucleic acid in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine, highlighting the significant role of thiols in enhancing methylation rates and suggesting potential applications in genetic and cellular research (Lawley & Thatcher, 1970).
Herbicide Development
Research on Dimethylpropynylbenzamides by Viste, Cirovetti, and Horrom (1970) introduces a new group of benzamides as herbicides, indicating how structural analogs of N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide might be explored for their herbicidal activity and potential use in agriculture (Viste, Cirovetti, & Horrom, 1970).
Ligand Synthesis and Coordination Chemistry
Cheruzel et al. (2011) describe the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide and its utility as a synthon for producing imidazole-amine ligands, showcasing the compound's relevance in developing ligands for coordination chemistry and potential applications in catalysis and materials science (Cheruzel et al., 2011).
Microbial Degradation and Environmental Applications
Zhou et al. (2018) investigate the microbial degradation of N,N-dimethylformamide, revealing the potential of utilizing related compounds in environmental bioremediation and understanding microbial pathways for degrading synthetic organic compounds (Zhou et al., 2018).
Material Science and Flame Retardancy
Wu and Yang (2007) compare different reactive organophosphorus flame retardant agents for cotton, providing insights into how compounds with functionalities similar to N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide could be investigated for their flame retardant properties in textiles and materials science (Wu & Yang, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)13(16)15-8-11-4-5-12(18-11)10-6-7-17-9-10/h4-7,9H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWAPWMYZRXIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2976507.png)
![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2976512.png)



![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2976523.png)
![2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976524.png)
